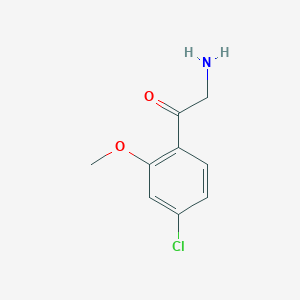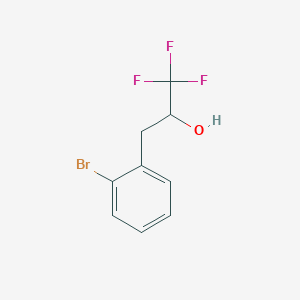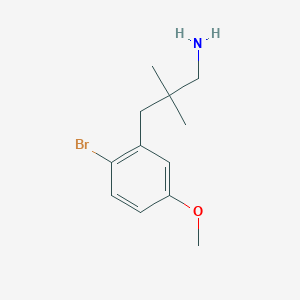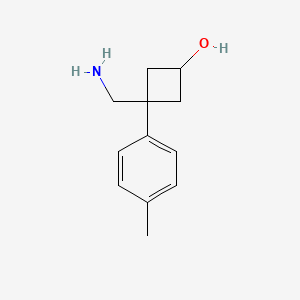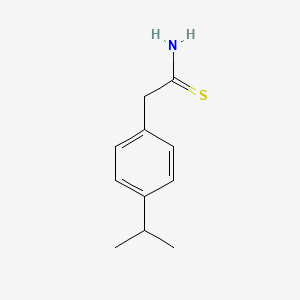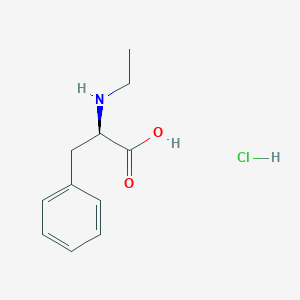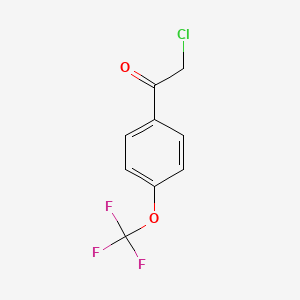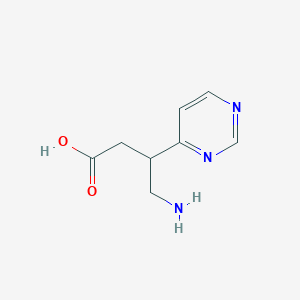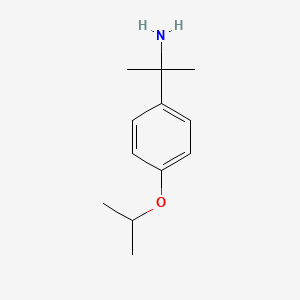
3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a hydroxyl group at the 3-position. The presence of both the pyrrolidine and thiophene rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophen-3-ylmethyl group. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Thiophen-3-ylmethyl Group: This step often involves nucleophilic substitution reactions where a thiophen-3-ylmethyl halide reacts with the pyrrolidine ring.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Substitution: The thiophen-3-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science:
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol include:
3-Hydroxypyrrolidine: Lacks the thiophen-3-ylmethyl group, making it less versatile in terms of electronic properties.
Thiophen-3-ylmethylamine: Lacks the pyrrolidine ring, which reduces its potential for specific receptor interactions.
Pyrrolidine-3-ol: Similar to 3-Hydroxypyrrolidine but with different substitution patterns.
The uniqueness of this compound lies in its combination of the pyrrolidine and thiophene rings, which provides a balance of electronic and steric properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
3-(thiophen-3-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13NOS/c11-9(2-3-10-7-9)5-8-1-4-12-6-8/h1,4,6,10-11H,2-3,5,7H2 |
Clé InChI |
IXJBOHRTQUDTLV-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CC2=CSC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


